molecular formula C9H12INO3 B1390058 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine CAS No. 1142191-54-5

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Cat. No.: B1390058
CAS No.: 1142191-54-5
M. Wt: 309.1 g/mol
InChI Key: URLXCTFWOVFINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted pyridine derivatives. According to multiple chemical databases, the compound is properly designated as this compound, reflecting the specific positioning of each substituent on the six-membered aromatic ring containing nitrogen. The structural representation demonstrates a pyridine core with three distinct substituents: a dimethoxymethyl group at position 3, an iodine atom at position 4, and a methoxy group at position 5.

The chemical structure can be accurately represented through several standardized formats. The Simplified Molecular Input Line Entry System representation is documented as COC1=CN=CC(C(OC)OC)=C1I, which provides a linear notation describing the connectivity of all atoms within the molecule. Additionally, the International Chemical Identifier format offers a more detailed structural description: InChI=1S/C9H12INO3/c1-12-7-5-11-4-6(8(7)10)9(13-2)14-3/h4-5,9H,1-3H3, which encodes the complete molecular structure including stereochemistry and connectivity patterns. The corresponding InChI Key, URLXCTFWOVFINZ-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for this compound is definitively established as 1142191-54-5, which serves as the primary identifier for this compound across multiple chemical databases and suppliers. This unique registry number enables precise identification and tracking of the compound throughout scientific literature and commercial applications.

Properties

IUPAC Name

3-(dimethoxymethyl)-4-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO3/c1-12-7-5-11-4-6(8(7)10)9(13-2)14-3/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXCTFWOVFINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673893
Record name 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-54-5
Record name 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Principles of Pyridine Synthesis

Pyridine derivatives are typically synthesized through various methods, including condensation reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. For compounds like 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine , a multi-step synthesis involving the formation of the pyridine ring, followed by selective substitution and functionalization, is likely necessary.

Purification Methods

Purification of This compound could involve techniques such as silica gel chromatography or recrystallization from a suitable solvent.

Data Tables

Given the lack of specific data for This compound , the following table illustrates a hypothetical synthesis route with general conditions:

Step Reaction Conditions Yield Purification Method
1. Pyridine Core Formation Condensation reaction, catalyst Variable Silica gel chromatography
2. Iodination Iodine, CuI catalyst Variable Silica gel chromatography
3. Methoxy Introduction NaOCH3, solvent Variable Recrystallization
4. Dimethoxymethyl Formation Methanol, acid catalyst Variable Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxymethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation Reactions: Products like aldehydes or carboxylic acids derived from the oxidation of methoxymethyl groups.

    Reduction Reactions: Products with modified or removed methoxymethyl groups and iodine atom.

Scientific Research Applications

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxymethyl and iodine substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: By interacting with receptors and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Halogen Variants

The following table highlights key structural analogs with variations in substituent positions and halogen atoms:

Compound Name Substituents (Positions) Key Structural Differences Reference Source
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine I (C4), OMe (C5), CH(OCH₃)₂ (C3) Reference compound
2,5-Dichloro-4-iodo-3-methoxypyridine Cl (C2, C5), I (C4), OMe (C3) Halogen type (Cl vs. CH(OCH₃)₂) at C3
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Cl (C5), I (C4), CH(OCH₃)₂ (C3), OMe (C2) Additional OMe at C2
3-Iodo-4-methoxypyridine I (C3), OMe (C4) Simpler structure lacking dimethoxymethyl
3-Bromo-4-(1,3-dioxolan-2-yl)-5-methoxypyridine Br (C3), 1,3-dioxolanyl (C4), OMe (C5) Bromine at C3; dioxolanyl vs. iodine at C4

Key Observations :

  • Halogen substitution (I, Br, Cl) at C3 or C4 significantly alters reactivity.
  • The dimethoxymethyl group at C3 provides steric bulk and electron-donating effects, distinguishing it from halogenated analogs .

Functional Group Modifications

Boronic Acid Derivatives

Boronic acid derivatives of dimethoxymethylpyridines, such as 3-(Dimethoxymethyl)pyridine-4-boronic acid (BB-7080), highlight the compound’s adaptability in Suzuki-Miyaura coupling. The iodine in the target compound could be replaced with a boronic acid group for catalytic applications .

Trimethylsilyl and Propargyl Alcohol Derivatives
  • 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine : Replacing iodine with a trimethylsilyl group at C4 modifies hydrophobicity and stability, making it suitable for silicon-based protective strategies .
  • 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol : A propargyl alcohol substituent at C4 introduces alkyne functionality, enabling click chemistry applications .

Biological Activity

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine, with the molecular formula C9H12INO3 and a molecular weight of 309.10 g/mol, is a pyridine derivative characterized by its unique substitution pattern. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of functional groups such as methoxy and iodine suggests possible reactivity and interactions with biological macromolecules.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyridine Ring : A common scaffold in many biologically active compounds.
  • Dimethoxymethyl Group : Offers potential for protecting carbonyl groups during reactions.
  • Iodine Atom : Enhances reactivity in cross-coupling reactions.

This unique combination may influence the compound's biological activity, making it a subject of various studies.

While detailed mechanisms specific to this compound are still being elucidated, the presence of iodine and methoxy groups can affect:

  • Reactivity : The iodine atom can facilitate nucleophilic substitutions.
  • Binding Affinity : Methoxy groups may interact with biological targets through hydrogen bonding or hydrophobic interactions.

Biological Activities

Research into the biological activities of this compound has highlighted several potential areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell lines. For instance, derivatives of pyridine have shown promise against various cancers by modulating pathways like apoptosis and cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression, such as METTL3, which is involved in RNA methylation processes critical for tumor growth .
  • Antimicrobial Properties : Compounds containing halogenated pyridines have been reported to exhibit antimicrobial activity, indicating that this compound could be explored for similar properties.

Case Study 1: Anticancer Efficacy

A study focusing on pyridine derivatives revealed that certain modifications led to enhanced anticancer activity in vitro. The study demonstrated that compounds with iodine substitutions significantly inhibited the growth of lung cancer cell lines (A549) by inducing apoptosis and cell cycle arrest .

Case Study 2: Enzyme Interaction

Research conducted on METTL3 inhibitors indicated that similar pyridine derivatives could effectively reduce the enzyme's activity, leading to decreased proliferation in cancer cells. This suggests that this compound could be a candidate for further investigation as a potential METTL3 inhibitor .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
3-Iodo-4-methoxypyridineC6H6INOLacks dimethoxymethyl group; simpler structure
4-Iodo-2-methoxypyridineC7H8INODifferent substitution pattern; potential reactivity
5-Methoxy-2-pyridylmethanolC8H9NO3Contains hydroxyl group; different functional properties

The distinct combination of functional groups in this compound may provide unique reactivity profiles compared to these analogous compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

  • Iodination : Electrophilic iodination of a pre-functionalized pyridine ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) .
  • Protection Strategies : The dimethoxymethyl group can be introduced via acetal protection of a carbonyl intermediate. tert-Butyl groups (e.g., tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) are often used to stabilize reactive intermediates during synthesis .
  • Optimization : Adjust reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of iodinating agents to minimize byproducts. Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The iodo group causes deshielding of adjacent protons (e.g., δ 8.2–8.5 ppm for C4-H). Methoxy groups appear as singlets (~δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected M⁺ for C₁₀H₁₃INO₃: ~346.02 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths/angles to similar pyridine derivatives (e.g., 3-Iodo-4-methoxypyridin-2-amine) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of halogenated pyridines under cross-coupling conditions?

Methodological Answer:

  • Electronic vs. Steric Effects : The iodine atom at C4 is electron-withdrawing but sterically bulky. Use computational tools (DFT) to model transition states for Suzuki-Miyaura couplings. Compare with bromo/chloro analogs to identify steric thresholds .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to enhance coupling efficiency. Additives like CuI or Cs₂CO₃ may mitigate dehalogenation side reactions .
  • Controlled Studies : Systematically vary substituents (e.g., replace dimethoxymethyl with methyl) to isolate electronic contributions. Publish negative results to clarify literature discrepancies .

Q. How does the electronic environment of the pyridine ring influence regioselectivity in substitution reactions?

Methodological Answer:

  • Directing Groups : The methoxy group at C5 is a strong ortho/para director, while the iodo group at C4 exerts a meta-directing effect. Use kinetic vs. thermodynamic control studies (e.g., nitration at 0°C vs. 80°C) to map regioselectivity .
  • Isotopic Labeling : Introduce deuterium at specific positions to track substituent effects via 2H^2H-NMR. For example, deuterate the dimethoxymethyl group to assess steric vs. electronic contributions .
  • Computational Modeling : Calculate Fukui indices or electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.